N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine
Description
Historical Context of Substituted Pyrazol-1-amines in Organic Chemistry
The history of pyrazole (B372694) chemistry dates back to the late 19th century. The first synthesis of the parent pyrazole ring was achieved by German chemist Ludwig Knorr in 1883, through the condensation of acetoacetic ester with phenylhydrazine (B124118). globalresearchonline.net This foundational work opened the door to the exploration of a vast array of pyrazole derivatives. Early research primarily focused on the synthesis and characterization of these new heterocyclic compounds.
The development of synthetic methodologies for N-substituted pyrazoles, a class that includes pyrazol-1-amines, has been a significant area of advancement. Traditionally, the synthesis of N-alkyl and N-aryl pyrazoles relied heavily on the use of hydrazine (B178648) derivatives, which can be challenging to handle. nih.govacs.org A common and straightforward method involves the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. pharmaguideline.com More recent innovations have focused on developing more direct and efficient synthetic routes. For instance, methods for the preparation of N-alkyl and N-aryl pyrazoles directly from primary aliphatic or aromatic amines have been developed, offering a more versatile and user-friendly approach. nih.govacs.org These advancements have made a wider variety of substituted pyrazol-1-amines more accessible for research and potential applications.
Significance of the Pyrazole Ring System in Contemporary Chemical Research
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. pharmaguideline.comnih.gov Its unique structural and electronic properties allow it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. globalresearchonline.netorientjchem.org Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents. globalresearchonline.netmdpi.com
Beyond pharmaceuticals, the pyrazole ring system is of great importance in agrochemicals, where derivatives are utilized as herbicides, insecticides, and fungicides. In the realm of materials science, pyrazole-containing compounds have shown promise as fluorescent agents, luminescent materials, and organic light-emitting diodes (OLEDs). nih.gov The versatility of the pyrazole core, which allows for substitution at multiple positions, enables the fine-tuning of its chemical and physical properties for specific applications. This adaptability continues to drive research into new and innovative uses for this important heterocyclic system. ias.ac.in
Research Objectives and Scope for N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine Studies
While specific research objectives for this compound are not extensively documented in the current body of scientific literature, the general research goals for the broader class of substituted pyrazol-1-amines are well-defined. A primary objective is the continued development of novel and efficient synthetic methodologies. This includes the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, and the development of one-pot, multicomponent reactions to increase synthetic efficiency. mdpi.com
A significant portion of research is dedicated to the discovery and optimization of the biological activities of new pyrazole derivatives. This involves the synthesis of libraries of compounds with diverse substitutions and their subsequent screening for various pharmacological effects, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. mdpi.compharmatutor.org Structure-activity relationship (SAR) studies are a crucial component of this research, aiming to understand how different functional groups and substitution patterns influence biological activity.
Furthermore, there is a growing interest in the application of substituted pyrazoles in materials science. Research objectives in this area include the design and synthesis of novel pyrazole-based dyes, sensors, and electronic materials with tailored optical and electronic properties. The investigation of the photophysical properties of new pyrazole derivatives is a key aspect of this research.
Detailed Research Findings
Given the limited specific data for this compound, this section presents representative data for structurally related N-aryl pyrazoles to illustrate the types of findings that are common in the study of this class of compounds.
The synthesis of N-aryl pyrazoles can be achieved through various methods, with one common approach being the condensation of a 1,3-dicarbonyl compound with an arylhydrazine. A more recent and direct method involves the reaction of primary aromatic amines with a 1,3-dicarbonyl compound and an aminating agent. nih.gov
Spectroscopic characterization is fundamental to confirming the structure of newly synthesized compounds. For N-aryl pyrazoles, Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool.
Table 1: Representative Spectroscopic Data for a Substituted N-Aryl Pyrazole
This table presents typical spectroscopic data for a compound structurally similar to the one of interest, illustrating the type of information obtained in synthetic organic chemistry research.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|
Data sourced from The Journal of Organic Chemistry. nih.gov
The biological activities of substituted pyrazoles are a major focus of research. The introduction of different substituents on the pyrazole and the N-aryl ring can significantly impact the compound's pharmacological profile.
Table 2: Biological Activities of Various Substituted Pyrazole Derivatives
This table provides examples of the diverse biological activities exhibited by the pyrazole scaffold.
| Pyrazole Derivative Class | Reported Biological Activities |
|---|---|
| 5-Aminopyrazoles | Kinase inhibitors, anticancer, antibacterial, antimalarial, anti-inflammatory mdpi.com |
| Nitrofuran-containing pyrazoles | Antibacterial, antifungal nih.gov |
| 1,5-Diaryl pyrazoles | Antimicrobial nih.gov |
| Indole-based pyrazoles | Anti-inflammatory, antioxidant nih.gov |
Structure
3D Structure
Properties
CAS No. |
62565-31-5 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenylpyrazol-1-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)14-9-11(8-12-14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
JSTZFSWLWMUSHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C=C(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Dimethyl 4 Phenyl 1h Pyrazol 1 Amine
Direct Synthetic Approaches to N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine
Direct synthetic methods aim to construct the N,N-dimethylamino group concurrently with or subsequent to the formation of the pyrazole (B372694) core, often on a precursor that already contains the 4-phenyl substituent. These strategies are valued for their efficiency and convergence.
Multi-component Reaction Strategies for Pyrazol-1-amine Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. While a single MCR to directly yield this compound is not prominently documented, MCRs are instrumental in creating substituted aminopyrazole cores, which are key precursors.
A common MCR for pyrazole synthesis involves the condensation of an aldehyde, malononitrile, and a hydrazine (B178648) derivative. nih.gov To adapt this for the target molecule, a hypothetical three-component reaction could involve phenylacetaldehyde, malononitrile, and phenylhydrazine (B124118) to yield a 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. However, this approach does not directly place the phenyl group at the C4 position.
A more plausible, albeit multi-step, MCR-based strategy would first build a functionalized pyrazole core. For instance, a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can afford highly substituted pyranopyrazoles, demonstrating the scaffold-building power of MCRs. mdpi.com For the specific synthesis of the target compound, an MCR could be envisioned to produce a precursor like 5-amino-1H-pyrazole-4-carbonitrile. This intermediate would then require subsequent functionalization steps: installation of the C4-phenyl group (as discussed in section 2.2.2), conversion of the C5-amino group to the N1-amino group, and finally, methylation.
Reductive Amination Pathways in Pyrazole Synthesis
Reductive amination is a powerful method for forming C-N bonds, particularly for the N-alkylation of amines. The Eschweiler-Clarke reaction is a specialized form of reductive amination that selectively methylates primary or secondary amines to form tertiary amines using excess formic acid and formaldehyde. wikipedia.orgjk-sci.com This method is exceptionally well-suited for the final step in the synthesis of this compound from its primary amine precursor, 4-phenyl-1H-pyrazol-1-amine.
The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formic acid. youtube.com The process repeats to achieve dimethylation. A key advantage of the Eschweiler-Clarke reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts, which can be a side reaction with other methylating agents. wikipedia.orgyoutube.com The reaction is irreversible due to the formation of carbon dioxide gas from formic acid. wikipedia.org
Key Features of the Eschweiler-Clarke Reaction:
Reagents: Formaldehyde (carbon source) and Formic Acid (reducing agent). jk-sci.com
Selectivity: Stops at the tertiary amine, avoiding over-methylation. wikipedia.org
Conditions: Typically performed in an aqueous solution near boiling temperature. wikipedia.org
Versatility: While formic acid is traditional, other reducing agents like sodium cyanoborohydride can be used in modified versions. wikipedia.org
This pathway represents a direct and efficient method for constructing the N,N-dimethylamino moiety on a pre-formed 4-phenyl-1H-pyrazol-1-amine core.
N-Alkylation Reactions for Pyrazol-1-amine Moiety Construction
Direct N-alkylation provides another common route to the N,N-dimethylamino group. This approach involves treating the precursor, 4-phenyl-1H-pyrazol-1-amine, with a suitable methylating agent in the presence of a base.
Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the methyl group of the alkylating agent. Two successive alkylation steps are required to convert the primary amino group (-NH₂) into the tertiary dimethylamino group (-N(CH₃)₂).
A significant challenge in the N-alkylation of pyrazole derivatives is regioselectivity. The pyrazole ring itself contains a basic nitrogen atom (N2) that can also be alkylated. Therefore, reaction conditions must be carefully controlled to favor alkylation on the exocyclic N1-amino group over the endocyclic N2-atom. Steric hindrance around the N2 position, influenced by substituents on the ring, can help direct the alkylation to the more accessible N1-amino group. researcher.lifeacs.org The choice of base and solvent also plays a critical role in controlling the reaction's outcome.
| Reagent | Conditions | Product | Notes |
| Methyl Iodide | K₂CO₃, Acetone | This compound | Standard conditions, potential for N2-alkylation. |
| Dimethyl Sulfate | NaOH, H₂O/DCM | This compound | A powerful methylating agent, requires careful handling. |
| Formaldehyde/H₂ (Catalytic) | Ru/C catalyst | This compound | A greener approach using catalytic hydrogenation. nih.gov |
Indirect Synthetic Routes via Precursor Functionalization
Indirect routes focus on first constructing a pyrazole ring with the desired substitution pattern and then introducing the necessary functional groups in subsequent steps. These multi-step pathways offer flexibility and control over the final structure.
[3+2] Cycloaddition Reactions in Pyrazole Ring Formation
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone of pyrazole synthesis. This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. researchgate.net
To construct the 4-phenylpyrazole core, a common strategy is the reaction of a nitrile imine (a 1,3-dipole) with a phenyl-substituted alkyne. Nitrile imines are typically generated in situ from hydrazonoyl halides by treatment with a base like triethylamine. mdpi.com
For instance, the reaction of C-ethoxycarbonyl-N-aryl nitrile imine with phenylacetylene (B144264) can be used to generate the 4-phenylpyrazole ring system. The regioselectivity of the cycloaddition is a critical factor, determining whether the phenyl group ends up at the C4 or C5 position of the pyrazole ring. chim.it The electronic nature of the substituents on both the nitrile imine and the alkyne influences the frontier molecular orbital interactions, thereby directing the regiochemical outcome. mdpi.com Once the 4-phenylpyrazole core is formed, subsequent steps are required to introduce the N1-amino group and perform the dimethylation.
Carbon-Carbon Cross-Coupling Methodologies for Phenyl Installation on Pyrazoles
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds and are widely used to install aryl groups onto heterocyclic rings. nih.gov This method is an excellent indirect route for synthesizing the 4-phenylpyrazole scaffold from a 4-halopyrazole precursor.
The synthesis would begin with a pyrazole derivative halogenated at the C4 position, such as 4-bromo-1H-pyrazol-1-amine. This precursor is then reacted with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Modern palladium precatalysts, such as those employing bulky phosphine (B1218219) ligands like XPhos, have shown high efficacy in the coupling of nitrogen-rich heterocycles. nih.gov
The table below summarizes typical conditions for the Suzuki-Miyaura coupling to form 4-phenylpyrazoles.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 4-Bromopyrazole | Phenylboronic Acid | XPhos Pd G1 (2.5) | K₃PO₄ | Dioxane/H₂O | 86 |
| 4-Bromopyrazole | 4-Methoxyphenylboronic Acid | XPhos Pd G1 (3.5) | K₃PO₄ | Dioxane/H₂O | 82 |
| 4-Bromopyrazole | 4-(Trifluoromethyl)phenylboronic Acid | XPhos Pd G1 (3.5) | K₃PO₄ | Dioxane/H₂O | 73 |
| 4-Iodo-1-phenylpyrazole | Phenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
Data derived from representative Suzuki-Miyaura couplings of halopyrazoles. nih.gov
Once the 4-phenyl-1H-pyrazol-1-amine precursor is synthesized via this cross-coupling reaction, the final N,N-dimethylation can be accomplished using the methods described in sections 2.1.2 or 2.1.3.
Derivatization of Pre-existing Pyrazole Scaffolds
The synthesis of this compound can be strategically achieved by functionalizing a pre-formed 4-phenyl-1H-pyrazole core. This approach avoids the complexities of constructing the pyrazole ring with all substituents in place, instead focusing on sequential C-N and N-N bond formations on the existing heterocyclic scaffold. The process typically involves two key steps: N-amination of the pyrazole ring at the N1 position, followed by exhaustive methylation of the newly introduced amino group.
Step 1: N-Amination of 4-phenyl-1H-pyrazole
The initial and most critical step is the introduction of an amino group onto the N1 position of the 4-phenyl-1H-pyrazole ring. This transformation converts the pyrazole into an N-amino pyrazole, also known as a pyrazolium-1-aminide precursor. Electrophilic amination is a common method for this purpose. Reagents such as hydroxylamine-O-sulfonic acid are effective for the N-amination of NH-heterocycles like pyrazoles. researchgate.net The reaction proceeds by the attack of the nucleophilic N1 nitrogen of the pyrazole ring on the electrophilic nitrogen of the aminating agent.
Another approach involves oxaziridine-mediated amination, which can be used for the electrophilic amination of primary amines to generate hydrazines that can then be used to form pyrazoles. organic-chemistry.org While often used in one-pot pyrazole synthesis, the principle of using an electrophilic nitrogen source is applicable here. organic-chemistry.org The resulting intermediate from this step is 4-phenyl-1H-pyrazol-1-amine.
Step 2: N,N-Dimethylation of 4-phenyl-1H-pyrazol-1-amine
Following successful N-amination, the terminal primary amino group of 4-phenyl-1H-pyrazol-1-amine is subjected to exhaustive methylation to yield the final product. This can be accomplished using standard methylating agents. A common and effective method is the use of methyl iodide (MeI) in the presence of a suitable base, such as potassium carbonate (K₂CO₃), to neutralize the hydrogen iodide byproduct. nih.gov Alternatively, dimethyl sulfate can be employed. The reaction typically proceeds stepwise, with the initial formation of the N-methyl derivative, followed by a second methylation to yield the N,N-dimethyl product.
Recent advancements have focused on achieving high regioselectivity in the N-alkylation of pyrazoles. While often aimed at the pyrazole ring nitrogens directly, the reagents and principles can be adapted. nih.govresearcher.life For instance, the use of sterically bulky α-halomethylsilanes has been shown to improve selectivity in N-methylation processes. nih.govresearcher.life
| Step | Reaction | Precursor | Key Reagents | Product |
| 1 | N-Amination | 4-phenyl-1H-pyrazole | Hydroxylamine-O-sulfonic acid | 4-phenyl-1H-pyrazol-1-amine |
| 2 | N,N-Dimethylation | 4-phenyl-1H-pyrazol-1-amine | Methyl iodide (MeI), K₂CO₃ | This compound |
Green Chemistry Principles in this compound Synthesis
The classical synthesis of pyrazole derivatives often involves harsh conditions, such as the use of toxic organic solvents, high temperatures, and long reaction times, which are energetically inefficient and environmentally detrimental. sci-hub.semdpi.com Consequently, significant research has been directed toward developing greener and more sustainable synthetic methodologies. sci-hub.se These principles can be readily applied to the derivatization pathway for this compound.
Green Solvents and Catalysts
A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent, and numerous aqueous methods for pyrazole synthesis have been developed. thieme-connect.com For the derivatization of 4-phenyl-1H-pyrazole, performing the N-amination and subsequent methylation steps in aqueous media or other benign solvents like ethanol (B145695) would significantly improve the environmental profile of the synthesis. jetir.org The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), has also been shown to improve reaction conditions and regioselectivity in some pyrazole formations. conicet.gov.ar
Furthermore, the development of eco-friendly catalysts is crucial. Heterogeneous catalysts, such as nano-ZnO, or simple, less toxic catalysts like ammonium chloride, have been successfully employed in pyrazole synthesis, offering advantages like easy separation and reusability. jetir.orgmdpi.com
Energy-Efficient Methodologies
To minimize energy consumption and reduce reaction times, alternative energy sources have been explored. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to higher yields and shorter reaction times in the preparation of pyrazole derivatives. nih.govchim.it This technique can be applied to both the N-amination and N-methylation steps. Similarly, ultrasound-assisted synthesis provides another energy-efficient alternative to conventional heating. mdpi.com
One-Pot Reactions and Atom Economy
The table below outlines the application of green chemistry principles to the synthesis of pyrazole derivatives.
| Green Principle | Conventional Method | Green Alternative | Benefits |
| Solvent | DMF, Acetonitrile | Water, Ethanol, PEG-400, Solvent-free | Reduced toxicity and environmental impact. thieme-connect.comconicet.gov.ar |
| Energy | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Reduced reaction times, lower energy consumption. nih.gov |
| Catalysis | Strong acids/bases | Nano-ZnO, Lithium perchlorate, Green catalysts (e.g., NH₄Cl) | Milder conditions, easier catalyst recovery, lower toxicity. jetir.orgmdpi.com |
| Process | Multi-step with isolation | One-pot synthesis | Increased efficiency, reduced waste and resource usage. nih.govorganic-chemistry.org |
Spectroscopic Data for this compound Not Publicly Available
Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have revealed a lack of publicly available experimental information required for a detailed structural elucidation. Despite extensive efforts to locate ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra specific to this molecule, no definitive datasets could be sourced from scientific literature and chemical databases.
The inquiry for detailed spectral analysis, including proton and carbon nuclear magnetic resonance, two-dimensional NMR techniques, and vibrational spectroscopy, did not yield results for the specified compound. The information available pertains to structurally similar but distinct pyrazole derivatives, which cannot be used for an accurate characterization of this compound.
Consequently, the generation of a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as per the requested outline, cannot be completed at this time due to the absence of the necessary primary scientific data.
Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 4 Phenyl 1h Pyrazol 1 Amine
Mass Spectrometry for Molecular Identification and Fragmentation Analysis (HRMS, EIMS)
High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EIMS) are indispensable tools for determining the molecular weight and elucidating the structure of organic compounds.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the parent ion of N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine, allowing for the confirmation of its elemental composition. For the molecular formula C₁₁H₁₃N₃, the expected monoisotopic mass would be precisely measured to several decimal places, which helps in distinguishing it from other compounds with the same nominal mass.
Electron Ionization Mass Spectrometry (EIMS) provides information about the fragmentation pattern of a molecule, which is crucial for structural elucidation. The fragmentation of pyrazoles is influenced by the nature and position of their substituents. The typical fragmentation of the pyrazole (B372694) ring involves the cleavage of the N-N bond and the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). For this compound, the fragmentation would likely involve the loss of the dimethylamino group and fragmentation of the pyrazole and phenyl rings.
While the EIMS spectrum for this compound is not available, the fragmentation pattern of a related compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, shows characteristic peaks that can be used for analogy. nist.gov
Table 1: Illustrative EIMS Fragmentation Data for a Related Pyrazole Compound
| Fragment Ion | m/z (relative intensity, %) | Possible Structure |
|---|---|---|
| [M]⁺ | 173 (100) | C₁₀H₁₁N₃⁺ |
| [M - CH₃]⁺ | 158 (15) | C₉H₈N₃⁺ |
| [M - N₂]⁺ | 145 (5) | C₁₀H₁₁N⁺ |
| [C₆H₅N₂]⁺ | 105 (20) | Phenyl diazirine cation |
Note: This data is for 3-methyl-1-phenyl-1H-pyrazol-5-amine and is presented for illustrative purposes. nist.gov
X-ray Crystallography for Solid-State Molecular Architecture
Although the crystal structure of this compound has not been reported, the crystallographic data of other substituted pyrazoles can provide insights into the expected structural features. For instance, the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals a twisted conformation between the pyrazole and phenyl rings. nih.gov A similar non-planar arrangement would be expected for this compound due to steric hindrance between the phenyl group and the substituents on the pyrazole ring.
Table 2: Representative Crystallographic Data for a Substituted Pyrazole Derivative
| Parameter | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6264 (4) |
| b (Å) | 6.7497 (4) |
| c (Å) | 22.6203 (12) |
| α (°) | 90 |
| β (°) | 94.785 (5) |
| γ (°) | 90 |
| Volume (ų) | 1008.19 (10) |
| Z | 4 |
| Dihedral Angle (pyrazole/phenyl) | 68.41 (16)° |
Note: This data is presented to illustrate the type of information obtained from an X-ray crystallographic study.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Fluorescence is the emission of light that occurs when the molecule returns to the ground state.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the phenyl and pyrazole rings. The presence of the dimethylamino group, an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted 4-phenyl-1H-pyrazole.
Fluorescence spectroscopy can provide information about the emission properties of the compound. Many pyrazole derivatives are known to be fluorescent, and the emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. For example, a pyrazoline-BODIPY hybrid probe exhibits an absorption maximum at 499 nm and an emission maximum at 511 nm, with a fluorescence quantum yield of 30%. nih.gov
Table 3: Illustrative Photophysical Data for a Fluorescent Pyrazole Derivative
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|
Note: This data is for a different pyrazole derivative and is included to demonstrate the type of information obtained from UV-Vis and fluorescence spectroscopy.
Reaction Mechanisms and Derivatization Pathways of N,n Dimethyl 4 Phenyl 1h Pyrazol 1 Amine
Mechanistic Insights into Pyrazol-1-amine Formation and Transformation Reactions
The formation of the pyrazol-1-amine core typically follows classical condensation methodologies, most notably the Knorr pyrazole (B372694) synthesis. chim.it This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.itnih.gov For the synthesis of N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine, the logical precursors would be a 1-phenyl-1,3-dicarbonyl derivative and N,N-dimethylhydrazine.
Once formed, the N-amino group of pyrazol-1-amines can undergo various transformations. A significant reaction is its oxidation by halogenating reagents such as chlorine, bromine, or N-bromosuccinimide. jst.go.jp This reaction does not typically result in the halogenation of the pyrazole ring but rather leads to the oxidation of the exocyclic amino group, yielding the corresponding 1,2,3-triazine (B1214393) derivatives. jst.go.jp This transformation highlights the reactivity of the N-amino moiety and provides a pathway to different heterocyclic systems.
Table 1: Key Formation and Transformation Reactions
| Reaction Type | Reactants | Key Mechanistic Steps | Product Type | Reference |
|---|---|---|---|---|
| Pyrazole Formation (Knorr Synthesis) | 1-Phenyl-1,3-dicarbonyl + N,N-Dimethylhydrazine | 1. Hydrazone formation 2. Intramolecular cyclization 3. Dehydration | This compound | chim.itnih.gov |
| N-Amino Group Oxidation | N-Aminopyrazole + Halogenating reagent (e.g., Br2) | Oxidation of the exocyclic amino group | 1,2,3-Triazine derivative | jst.go.jp |
Oxidative Coupling Reactions Involving Pyrazol-1-amine Precursors
Modern synthetic strategies have been developed to construct the pyrazole ring by forming the N-N bond directly, often through oxidative coupling, thereby avoiding the use of potentially hazardous hydrazine reagents. nih.govacs.org A notable example is a multicomponent synthesis utilizing titanium imido complexes, alkynes, and nitriles. nih.govresearchgate.net
In this mechanistic pathway, the components assemble on a titanium center to form a key diazatitanacyclohexadiene intermediate. acs.orgresearchgate.net This metallacycle then undergoes a two-electron oxidation, which can be induced by oxidants like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov The oxidation triggers a formal N-N reductive elimination, proceeding through an electrocyclic mechanism analogous to a Nazarov cyclization, which forms the N-N bond and releases the fully substituted pyrazole product. acs.orgresearchgate.net This method represents a rare instance of formal N-N bond coupling on a metal center. researchgate.net
Another relevant oxidative process involves the dehydrogenative coupling of pyrazol-5-amines. nih.gov While the starting material is a pyrazole derivative itself, the reaction demonstrates the principle of oxidative N-N bond formation. In the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and iodine, pyrazol-5-amines can dimerize to form heteroaromatic azo compounds, simultaneously installing a C-I bond on the pyrazole ring and forming an N=N double bond between two pyrazole units. nih.gov
Table 2: Oxidative Coupling Methodologies
| Methodology | Precursors | Reagents/Catalyst | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Titanium-Mediated Multicomponent Synthesis | Alkyne, Nitrile, Ti-imido complex | TEMPO (oxidant) | Diazatitanacyclohexadiene | Multisubstituted Pyrazole | nih.govacs.orgresearchgate.netnih.gov |
| Oxidative Dehydrogenative Coupling | Pyrazol-5-amines | TBHP, I2 | Radical cation | Iodo-substituted Azopyrrole | nih.gov |
Cyclization Reactions and Annulation Strategies Utilizing this compound
N-aminopyrazoles are valuable building blocks for the construction of fused heterocyclic systems through annulation reactions. chim.it They can function as binucleophiles, reacting with 1,3-bielectrophilic partners to yield bicyclic compounds. chim.it Specifically, the exocyclic amino nitrogen and the adjacent ring nitrogen (N2) of a 1-aminopyrazole can participate in cyclocondensation reactions.
A representative annulation strategy is the reaction of an N-aminopyrazole with a β-dicarbonyl compound, such as acetylacetone (B45752) or other 1,3-diketones. chim.it This reaction typically proceeds under acidic catalysis and leads to the formation of pyrazolo[1,5-a]pyrimidines. chim.it The mechanism involves an initial condensation between the exocyclic N-amino group and one of the carbonyl groups of the diketone to form an enamine intermediate. This is followed by an intramolecular cyclization where the N2 of the pyrazole ring attacks the second carbonyl group, and subsequent dehydration affords the aromatic fused-ring system. Such strategies provide efficient access to complex heterocyclic scaffolds that are of interest in medicinal chemistry. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole and Phenyl Moieties
The pyrazole ring is π-excessive and generally undergoes electrophilic aromatic substitution (EAS) readily. chim.it The preferred site for electrophilic attack on an unsubstituted pyrazole is the C4 position. rrbdavc.orgscribd.com In this compound, the C4 position is occupied by the phenyl group. Therefore, electrophilic substitution would be directed to the C3 or C5 positions. The N-amino group is an activating group, which would enhance the reactivity of the ring towards electrophiles.
The phenyl moiety of the molecule also undergoes electrophilic substitution. The pyrazol-1-yl group attached to the phenyl ring acts as a substituent, influencing the position of further substitution. Its electronic effect will determine whether it directs incoming electrophiles to the ortho, meta, or para positions.
Nucleophilic aromatic substitution (NAS) on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. chim.it Such reactions are typically only feasible if the pyrazole ring is activated by the presence of strong electron-withdrawing groups. chim.it For instance, studies on nitropyrazoles have shown that a nitro group at the C4 position of a 3,5-dinitropyrazole can be readily displaced by various nucleophiles, including amines. researchgate.net This demonstrates that for a molecule like this compound, which lacks such strong deactivating groups, nucleophilic substitution on the pyrazole core is expected to be unfavorable.
Functional Group Interconversions and Modifications of Amine and Phenyl Substituents
The functional groups attached to the pyrazole core provide opportunities for further chemical modification. The N,N-dimethylamino group can potentially be oxidized or demethylated under specific conditions. As mentioned previously, a key transformation of the N-amino group is its oxidative cyclization to a 1,2,3-triazine ring. jst.go.jp
The peripheral phenyl ring is amenable to a wide range of functional group interconversions, which is a common strategy in medicinal chemistry to generate analogues for structure-activity relationship (SAR) studies. mdpi.com Standard electrophilic aromatic substitution reactions can be performed to introduce functional groups onto the phenyl ring. For example, nitration would introduce a nitro group, which can then be reduced to an amino group. This new amino group can be further derivatized through acylation, alkylation, or diazotization reactions. Similarly, sulfonation or halogenation of the phenyl ring would provide additional handles for subsequent modifications, such as cross-coupling reactions. The ability to modify these substituents allows for the fine-tuning of the molecule's physicochemical and biological properties. researchgate.net
Table 3: Potential Derivatization Reactions
| Moiety | Reaction Type | Reagents | Product Feature | Reference |
|---|---|---|---|---|
| N-Amino Group | Oxidative Cyclization | Halogenating agents (e.g., Cl2, Br2) | Fused 1,2,3-Triazine ring system | jst.go.jp |
| Phenyl Ring | Nitration | HNO3/H2SO4 | Introduction of -NO2 group | mdpi.com |
| Phenyl Ring | Reduction of Nitro Group | H2, Pd/C or SnCl2 | Conversion of -NO2 to -NH2 | chim.it |
| Pyrazole Ring | Annulation | 1,3-Diketone (e.g., acetylacetone) | Fused Pyrazolo[1,5-a]pyrimidine | chim.itchim.it |
Ligand Design and Coordination Chemistry Involving N,n Dimethyl 4 Phenyl 1h Pyrazol 1 Amine Scaffolds
Principles of Pyrazole-Containing Ligand Design
The design of ligands containing the pyrazole (B372694) moiety is governed by several key principles that allow for the fine-tuning of the resulting metal complexes' properties for various applications, including catalysis and materials science. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a characteristic that imparts a unique combination of electronic and structural features.
A primary feature of pyrazole-based ligands is their versatile coordination modes. They can coordinate to a metal center as a neutral monodentate ligand through the pyridine-like nitrogen atom. Furthermore, the N-H proton of an unsubstituted pyrazole ring is Brønsted acidic, allowing for deprotonation to form a pyrazolate anion. This anion can act as a bridging ligand between two metal centers, facilitating the formation of di- or polynuclear complexes. This amphiprotic character is a cornerstone of pyrazole ligand design.
The properties of pyrazole-based ligands can be systematically modified by introducing various substituents onto the pyrazole ring. Altering the steric bulk and electronic nature of these substituents can influence the coordination geometry, stability, and reactivity of the metal complex. For instance, bulky groups can create specific coordination pockets around the metal ion, influencing substrate selectivity in catalytic applications. The phenyl and N,N-dimethyl groups in a scaffold like N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine would similarly dictate the steric and electronic environment it presents to a metal center.
Furthermore, pyrazole rings can be incorporated into larger, multidentate ligand frameworks, such as pincer-type ligands. For example, 2,6-bis(1H-pyrazol-3-yl)pyridines are tridentate ligands that have shown significant utility in stabilizing various metal ions and promoting catalytic activities. The design of these polydentate ligands allows for precise control over the coordination number and geometry of the metal center, which is crucial for dictating the complex's subsequent reactivity.
Synthesis and Characterization of Metal Complexes with this compound Derivatives
While specific studies on the coordination chemistry of this compound are not extensively detailed in the literature, the synthesis and characterization of complexes with related pyrazole derivatives provide a clear blueprint for how such compounds behave. The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent.
For example, transition metal complexes of ligands like 1,2-bis-(4´-Amino-2´,3´-dimethyl-1´-phenyl-pyrazolinyl)-diimino ethane (B1197151) have been prepared with Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). Similarly, complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with Cd(II), Cu(II), and Fe(III) have been synthesized by reacting the ligand with the corresponding metal salts in an aqueous ethanolic solution. The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can influence the final structure of the complex.
Characterization of these newly synthesized complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis is used to confirm the empirical formula of the complex. Magnetic susceptibility measurements help determine the oxidation state and spin state of the central metal ion.
Table 1: Examples of Synthesized Metal Complexes with Pyrazole Derivatives
| Ligand | Metal Ion | Resulting Complex Formula | Proposed Geometry |
| 1,2-bis-(4´-Amino-2´,3´-dimethyl-1´-phenyl-pyrazolinyl)-diimino ethane | Mn(II), Co(II), Zn(II) | [ML]Cl₂ | Tetrahedral |
| 1,2-bis-(4´-Amino-2´,3´-dimethyl-1´-phenyl-pyrazolinyl)-diimino ethane | Cr(III) | [ML]Cl₃ | Octahedral |
| 1,2-bis-(4´-Amino-2´,3´-dimethyl-1´-phenyl-pyrazolinyl)-diimino ethane | Ni(II), Cu(II) | [ML]Cl₂ | Square Planar |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | [Cd(L)₂Cl₂] | --- |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Cu(L)₂(C₂H₅OH)₂₂ | --- |
Data compiled from studies on related pyrazole derivatives.
Spectroscopic and Structural Analysis of Metal-Ligand Interactions
The interaction between a pyrazole-derived ligand and a metal center is elucidated using various spectroscopic and structural methods. These techniques provide detailed insights into the coordination mode, bonding characteristics, and geometry of the resulting complex.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, shifts in the vibrational frequencies of key functional groups in the ligand are observed. For instance, the stretching frequency of the C=N bond within the pyrazole ring often shifts to a different wavenumber, indicating the involvement of the pyrazole nitrogen in coordination. Similarly, shifts in the C=O stretching frequency in pyrazolone (B3327878) derivatives can signify coordination through the oxygen atom.
Electronic Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in proposing the coordination geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. The position and intensity of these bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding mode.
Table 2: Spectroscopic Data for a Representative Pyrazole Derivative Complex
| Technique | Ligand (Free) | Complex (e.g., Cu-L) | Interpretation |
| FT-IR (cm⁻¹) | |||
| ν(C=N) | ~1620 | Shifted | Indicates coordination via pyrazole nitrogen. |
| ν(C=O) | 1679 | 1648 | Red shift suggests conjugation and involvement in bonding. |
| UV-Vis (nm) | λ_max ~250-300 | New bands appear | Appearance of charge transfer and d-d transition bands. |
Data represents typical shifts and observations from studies on related pyrazole compounds.
Catalytic Applications of Pyrazole-Derived Coordination Compounds (e.g., C-N Coupling)
Coordination compounds derived from pyrazole ligands have garnered significant interest for their applications in homogeneous catalysis. The ability to tune the steric and electronic properties of the pyrazole ligand allows for the optimization of the catalytic activity and selectivity of the metal center for specific organic transformations.
A particularly important application is in palladium-catalyzed C-N cross-coupling reactions, which are fundamental methods for synthesizing anilines and their derivatives. The development of efficient catalysts for these reactions is a key area of research. Pyrazole-containing ligands can be used to create reliable and versatile palladium catalysts that operate under user-friendly conditions. For example, palladium complexes incorporating bulky biarylphosphine ligands alongside pyrazole moieties have been developed for the amination of challenging substrates like unprotected bromoimidazoles and bromopyrazoles. These catalyst systems facilitate the formation of C-N bonds with moderate to excellent yields.
The role of the pyrazole ligand in these catalytic cycles can be multifaceted. It stabilizes the metal center, influences its reactivity, and can participate directly in the reaction mechanism. For instance, in protic pyrazole complexes, the N-H group can act as a proton shuttle, facilitating proton-coupled electron transfer (PCET) steps that are crucial in many catalytic cycles. While the specific catalytic activity of this compound complexes is not documented, its structural features suggest potential applicability in reactions like C-N coupling, where precise control of the metal's coordination sphere is paramount.
Beyond C-N coupling, copper(I) complexes with pyrazole-derived ligands have been explored as catalysts for C-C coupling reactions, such as the Sonogashira reaction. The versatility of the pyrazole scaffold continues to make it a valuable component in the design of new and efficient catalysts for a wide range of organic transformations.
Structure Activity Relationship Sar Studies of N,n Dimethyl 4 Phenyl 1h Pyrazol 1 Amine Analogs in Medicinal Chemistry
Impact of N,N-Dimethylamino Group Modification on Molecular Recognition and Interactions
The N1-amino substitution on the pyrazole (B372694) ring is a critical feature that differentiates these analogs from many other biologically active pyrazoles, which are often substituted at N1 with aryl or alkyl groups. The exocyclic N,N-dimethylamino group at this position has several potential roles in molecular recognition.
Electronic Properties: The nitrogen of the dimethylamino group is a potential hydrogen bond acceptor. Its lone pair of electrons can form crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups of amino acid residues) in a protein active site. The basicity of this nitrogen can be modulated by changing the alkyl substituents, which in turn affects the strength of these potential interactions.
Hydrophobicity: Altering the alkyl groups on the exocyclic nitrogen also modifies local hydrophobicity, which can impact ligand-target interactions and pharmacokinetic properties.
While direct SAR studies on the N1-dimethylamino group of this specific scaffold are limited, research on other aminopyrazoles has shown that the presence and position of amino groups are vital for activity. For instance, in a series of 5-aminopyrazole derivatives, a 3-(4-(dimethylamino)phenyl) substituent contributed to cytotoxic activity, highlighting the importance of the dimethylamino moiety in that specific chemical context.
Influence of Phenyl Ring Substitutions on Molecular Properties and Interactions
The phenyl ring at the C4 position of the pyrazole core is a common feature in many bioactive molecules, often involved in hydrophobic and π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target protein. Modifying this ring with various substituents is a classical medicinal chemistry strategy to optimize potency, selectivity, and pharmacokinetic profiles.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the phenyl ring, influencing its interaction with the biological target. In a study of 4,5-dihydro-1H-pyrazole derivatives as nitric oxide synthase (nNOS) inhibitors, the presence of multiple methoxy (B1213986) groups (strong EDGs) on the phenyl ring resulted in the most potent nNOS inhibitor in the series. Conversely, in other systems, EWGs like nitro or cyano groups have been found to enhance activity.
Steric and Hydrophobic Effects: The size and lipophilicity of substituents impact how the phenyl ring fits into a binding pocket. Halogens (F, Cl, Br) can increase lipophilicity and may form specific halogen bonds. Bulky groups like tert-butyl can provide favorable van der Waals interactions if the pocket is large enough but may cause steric clashes in a constrained space.
Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing substituents, particularly at the para-position, can block this metabolism and improve the compound's half-life.
The following table summarizes the general effects of phenyl ring substitutions on the activity of pyrazole analogs based on findings from various studies.
| Substituent Type | Position on Phenyl Ring | Examples | General Impact on Activity/Properties | Reference Compound Class |
|---|---|---|---|---|
| Electron-Donating (EDG) | Para, Ortho, Meta | -OCH3, -CH3 | Can increase potency by enhancing electronic interactions or improving binding affinity. | 4,5-dihydro-1H-pyrazole nNOS inhibitors |
| Electron-Withdrawing (EWG) | Para, Meta | -NO2, -CF3 | May increase activity through specific electronic interactions or by altering pKa. | 5-Aminopyrazole hCA inhibitors |
| Halogens | Para, Meta | -F, -Cl, -Br | Increases lipophilicity; can form halogen bonds, potentially improving binding affinity. | N-arylpyrazoles |
| Bulky/Apolar Groups | Para | -t-Butyl, -Cyclohexyl | Can enhance van der Waals interactions in hydrophobic pockets, leading to increased potency. | Phenyldihydropyrazolones |
Role of Pyrazole Core Substitutions in Ligand-Target Interactions
The pyrazole ring serves as a rigid and chemically stable scaffold, orienting the key pharmacophoric groups—the N1-dimethylamino and C4-phenyl moieties—in a defined spatial arrangement. Its aromatic character allows it to participate in π-stacking interactions, while the two nitrogen atoms can act as hydrogen bond acceptors.
The substitution pattern on the pyrazole ring itself has a profound impact on biological activity. While the parent compound is substituted at N1 and C4, modifications at the C3 and C5 positions can be explored to fine-tune the molecule's properties:
Computational Approaches to SAR Elucidation (e.g., Molecular Docking, In Silico Screening)
Computational methods are invaluable tools for understanding the SAR of pyrazole derivatives at a molecular level. Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and in silico screening help rationalize experimental results and guide the design of new, more potent analogs.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyrazole analogs, docking studies can reveal how the N,N-dimethylamino group, the phenyl ring, and the pyrazole core interact with specific amino acid residues in the active site. For example, docking studies on pyrazole-carboxamide inhibitors of carbonic anhydrase have shown that the compounds bind to the active site, interacting with key zinc ions and amino acid residues, providing a rationale for their inhibitory activity. Similarly, pyrazole-chalcone conjugates were docked into the colchicine-binding site of tubulin to predict their binding mode and energy, which correlated with their observed biological activity as tubulin polymerization inhibitors.
The table below shows representative docking results for a series of pyrazole-chalcone conjugates targeting the tubulin colchicine (B1669291) site, illustrating how computational scores can be used to rank potential inhibitors.
| Compound | Docking Score (kcal/mol) | Binding Free Energy (dG) (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Colchicine (Reference) | -8.87 | -82.52 | H-bonds with Asnα101, Thrα179; Hydrophobic interactions |
| Analog 5a | -9.28 | -83.17 | H-bond with Cysβ241; π-π stacking with Tyrβ224 |
| Analog 5h | -9.67 | -88.74 | H-bond with Cysβ241; π-π stacking with Tyrβ224 |
| Analog 5o | -10.12 | -91.43 | H-bond with Cysβ241; π-π stacking with Tyrβ224 |
In Silico Screening: Virtual libraries of pyrazole analogs can be screened against a target protein structure to identify potential hits for synthesis and biological testing. This approach accelerates the discovery process by prioritizing compounds with a higher likelihood of being active.
Pharmacophore Modeling for N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine Derivatives
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound derivatives would likely include:
An Aromatic Ring (AR): Corresponding to the 4-phenyl group, crucial for π-stacking or hydrophobic interactions.
A Hydrogen Bond Acceptor (HBA): The lone pair on the exocyclic nitrogen of the N,N-dimethylamino group is a strong candidate for an HBA feature. The pyridine-like nitrogen (N2) of the pyrazole core could also serve as an HBA.
Based on these features, a hypothetical pharmacophore model could be constructed. This model would serve as a 3D query to search for novel scaffolds that retain the key interaction points, or to guide the modification of the existing scaffold to better match the pharmacophoric requirements of the target, ultimately leading to the design of more effective therapeutic agents.
Emerging Research Directions and Future Perspectives for N,n Dimethyl 4 Phenyl 1h Pyrazol 1 Amine Research
Development of Innovative Synthetic Methodologies for N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine and its Analogs
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds. acs.orgchim.it However, modern synthetic chemistry is pushing towards more efficient, atom-economical, and environmentally friendly methodologies. For this compound and its analogs, research is exploring several innovative avenues.
One promising approach is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, which enhances efficiency and reduces waste. mdpi.comnih.gov For example, a four-component reaction involving a hydrazine (B178648), an aldehyde, a β-ketoester, and a methylene-active compound can yield highly substituted pyrazole derivatives in an aqueous medium, showcasing the potential for green synthesis. mdpi.com
Another area of innovation is the development of novel catalytic systems. Transition-metal-catalyzed reactions, such as copper-catalyzed domino C-N coupling/hydroamination, have been reported for the facile synthesis of pyrazoles from simple starting materials like acetylenes and diamines. nih.gov Similarly, iodine-promoted cascade reactions offer a metal-free alternative for constructing complex pyrazole cores. researchgate.net
Direct synthesis from primary amines, rather than the often hard-to-handle hydrazines, represents a significant advancement. nih.gov A recently developed method allows for the preparation of N-alkyl and N-aryl pyrazoles directly from primary amines and 1,3-diones using an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov Adapting such methods for N,N-disubstituted hydrazines or their precursors could streamline the synthesis of the target compound.
Furthermore, techniques like microwave-assisted synthesis and ultrasound irradiation are being employed to accelerate reaction times and improve yields for heterocyclic compounds, including pyrazoles. mdpi.comnih.govnih.gov
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Representative References |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | High atom economy, operational simplicity, rapid assembly of complex structures. | mdpi.comnih.gov |
| Transition-Metal Catalysis | Utilizes catalysts (e.g., Copper, Palladium) to enable new reaction pathways. | Mild reaction conditions, high regioselectivity, functional group tolerance. | nih.gov |
| Direct Synthesis from Amines | Employs primary amines as a nitrogen source instead of hydrazines. | Avoids handling of potentially unstable hydrazines, increases substrate scope. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions rapidly and uniformly. | Drastically reduced reaction times, improved yields, fewer side products. | mdpi.comnih.gov |
| Iodine-Promoted Cascade Reactions | Employs molecular iodine as a catalyst for sequential reactions. | Metal-free conditions, environmentally benign, forms multiple bonds in one sequence. | researchgate.net |
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize the innovative synthetic methodologies described above, a detailed understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial. Advanced spectroscopic techniques applied in situ (in the reaction mixture) provide a powerful tool for real-time monitoring, moving beyond traditional offline analysis like TLC or HPLC.
In-line Fourier-Transform Infrared (FT-IR) spectroscopy is a particularly valuable technique. rsc.org By inserting a probe directly into the reaction vessel, chemists can continuously collect IR spectra of the reacting mixture. This allows for the tracking of reactant consumption and product formation by monitoring the characteristic vibrational frequencies of specific functional groups. For the synthesis of a pyrazole, one could monitor the disappearance of a ketone C=O stretch from a diketone starting material and the appearance of C=N and C-N stretching bands characteristic of the pyrazole ring. rsc.org This data helps in precisely determining the optimal reaction time and identifying the formation of any transient intermediates.
Other optical and spectroscopic methods are also applicable. Raman and UV/Vis spectroscopy can be used for on-line monitoring, especially for tracking changes in conjugation and chromophores within the molecules. mdpi.com These techniques are non-invasive and can be implemented using fiber-optic probes, making them suitable for a wide range of reaction conditions, including those under high pressure or temperature. mdpi.com The development of miniaturized and portable spectroscopic devices is further expanding the accessibility of these real-time monitoring capabilities. spectroscopyonline.com
| Spectroscopic Technique | Information Gained | Advantages for Real-Time Monitoring | Representative References |
| In-line FT-IR | Concentration profiles of reactants, intermediates, and products; functional group changes. | Non-invasive, provides rich structural information, widely applicable to organic reactions. | rsc.org |
| Raman Spectroscopy | Molecular vibrations, particularly for non-polar bonds; suitable for aqueous systems. | Minimal interference from water, can be used with fiber optics for remote sensing. | mdpi.comnih.gov |
| UV/Vis Spectroscopy | Changes in electronic transitions and conjugation; concentration of chromophoric species. | High sensitivity, well-suited for direct monitoring of certain reactants and products. | mdpi.com |
Rational Computational Design of this compound Derivatives with Targeted Molecular Functions
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of novel molecules with specific, targeted properties before their synthesis. eurasianjournals.com For this compound, computational methods can guide the modification of its structure to enhance desired biological activities or material characteristics.
Molecular docking is a primary technique used to predict how a molecule (a ligand) will bind to the active site of a biological target, such as an enzyme or receptor. nih.gov For example, pyrazole derivatives have been designed as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), which is implicated in cancer. rsc.org Docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and amino acid residues in the target's binding site. This information allows chemists to rationally add or modify functional groups on the phenyl ring or other positions of the this compound scaffold to improve binding affinity and selectivity. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) studies provide another layer of computational design. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing molecular descriptors (e.g., electronic, steric, and hydrophobic properties), these models can predict the activity of yet-unsynthesized analogs, helping to prioritize the most promising candidates for synthesis. nih.gov
Density Functional Theory (DFT) calculations offer deep insights into the electronic structure, geometry, and reactivity of molecules. eurasianjournals.com These quantum mechanical calculations can predict properties like molecular orbital energies (HOMO/LUMO), which are crucial for designing molecules for electronic applications or for understanding their metabolic stability.
Finally, molecular dynamics (MD) simulations can validate the stability of ligand-protein complexes predicted by docking, providing a dynamic view of how the molecule behaves within the binding site over time. eurasianjournals.comrsc.org
| Computational Method | Purpose | Application to Pyrazole Derivatives | Representative References |
| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target. | Designing pyrazole-based enzyme inhibitors (e.g., for VEGFR-2, CDK2). | nih.govrsc.org |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogs. | Developing models to predict the anticancer activity of pyrazole derivatives against various cell lines. | nih.gov |
| DFT Calculations | Determines electronic structure, optimized geometry, and chemical reactivity. | Understanding electronic properties for materials design or predicting reaction mechanisms. | eurasianjournals.com |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessing the stability of a pyrazole derivative within a protein's binding pocket. | eurasianjournals.comrsc.org |
Exploration of this compound in Advanced Materials Science
The versatile structure of pyrazoles makes them attractive building blocks for advanced materials. The this compound scaffold, with its combination of electron-rich nitrogen atoms and a tunable phenyl group, has potential applications in several areas of materials science.
One key area is in the development of organic electronics . Pyrazole derivatives have been investigated for their use in semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). semanticscholar.org The ability to modify the substituents on the pyrazole and phenyl rings allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, which is essential for creating efficient materials for charge transport and light emission.
Another significant application lies in their role as ligands for coordination complexes . Pyrazoles are excellent chelating agents for a wide range of transition metals, including palladium, platinum, copper, and zinc. nih.govmdpi.com The resulting metal complexes can exhibit interesting catalytic, magnetic, or photoluminescent properties. By forming complexes with this compound and its analogs, it may be possible to create novel catalysts for organic synthesis or new phosphorescent materials for OLEDs.
Furthermore, the pyrazole nucleus is a key component in many agrochemicals , such as herbicides and insecticides. nih.gov While this is a more traditional application, ongoing research seeks to develop new derivatives with improved efficacy and better environmental profiles, a field where analogs of this compound could be explored.
Integration of this compound into Complex Heterocyclic Systems
The this compound core can serve as a versatile precursor for the synthesis of more complex, polycyclic heterocyclic systems. Fusing the pyrazole ring to other heterocyclic motifs is a common strategy in medicinal chemistry to create novel scaffolds with unique three-dimensional shapes and biological activities. frontiersin.org
A well-established method involves using functionalized pyrazoles, such as pyrazole-4-carbaldehydes , as building blocks. semanticscholar.org Through condensation and cyclization reactions with various reagents, these precursors can be converted into a wide array of fused systems. For example, Friedländer condensation of a 5-amino-pyrazole-4-carbaldehyde with a ketone can yield pyrazolo[3,4-b]quinolines. semanticscholar.org Similarly, reactions with active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.orgrsc.org
Another strategy is the creation of hybrid molecules where the pyrazole ring is linked to another heterocyclic system through a single bond or a short linker. This approach has been used to combine the pyrazole and tetrazole moieties, resulting in molecules with distinct properties. mdpi.com The N-amino group on this compound could also serve as a handle for further functionalization, allowing it to be integrated into larger molecular architectures through C-N bond-forming reactions.
The development of polycyclic pyrazoles can also be achieved through cycloaddition reactions. For instance, in-situ-generated nitrile imines can react with 1,4-quinones in a [3+2]-cycloaddition to yield fused pyrazole derivatives. nih.gov These advanced synthetic strategies open the door to a vast chemical space of complex pyrazole-containing heterocycles built upon scaffolds related to this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole precursors with dimethylamine derivatives under palladium or copper catalysis. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C can facilitate cross-coupling reactions . Solvent choice (e.g., DMF, toluene) and inert atmospheres are critical to prevent oxidation. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended to isolate the target compound .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm substituent positions and purity. For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles . Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies functional groups like amine N-H stretches (~3298 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Pyrazole derivatives generally exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited water solubility. Stability tests under varying pH (e.g., 4–10) and temperatures (25–60°C) via HPLC monitoring can determine degradation thresholds. Avoid strong oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like kinases or GPCRs. Use PyMOL to visualize interactions (e.g., hydrogen bonds with active-site residues). Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
- Methodological Answer : Twinning or weak diffraction may occur. Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement. Hydrogen bonding networks can be analyzed via Mercury software, applying graph-set theory to classify patterns (e.g., R₂²(8) motifs) . For triclinic systems (space group P1), enforce symmetry constraints to refine unit cell parameters (e.g., a=8.5 Å, α=79.9°) .
Q. How do substituent effects (e.g., dimethylamino, phenyl) influence reactivity in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., -NMe₂) enhance nucleophilicity at the pyrazole N1 position, favoring Ullmann or Buchwald-Hartwig couplings. Kinetic studies (e.g., monitoring by GC-MS) quantify reaction rates. Compare with analogs (e.g., 1-ethyl-4-iodo derivatives) to isolate steric/electronic contributions .
Q. What strategies mitigate data contradictions in biological activity studies?
- Methodological Answer : Use orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) to confirm activity. Control for off-target effects via siRNA knockdown or competitive inhibitors. Meta-analysis of structure-activity relationships (SAR) across pyrazole derivatives identifies conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
